molecular formula C11H16N2O B7975072 3-amino-5-methyl-N-(propan-2-yl)benzamide

3-amino-5-methyl-N-(propan-2-yl)benzamide

Cat. No.: B7975072
M. Wt: 192.26 g/mol
InChI Key: QZAWCBGXKWYDFE-UHFFFAOYSA-N
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Description

3-amino-5-methyl-N-(propan-2-yl)benzamide is an organic compound with a benzamide structure It features an amino group at the 3-position, a methyl group at the 5-position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-N-(propan-2-yl)benzamide typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amidation: The resulting 3-amino-5-methylbenzoic acid is then reacted with isopropylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-nitro-5-methyl-N-(propan-2-yl)benzamide.

    Reduction: Formation of various reduced derivatives, depending on the specific conditions.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-amino-5-methyl-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-methylbenzamide: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    3-amino-N-(propan-2-yl)benzamide: Lacks the methyl group at the 5-position, which can influence its reactivity and interactions.

    5-methyl-N-(propan-2-yl)benzamide: Lacks the amino group, which is crucial for certain types of chemical reactions and biological activities.

Uniqueness

3-amino-5-methyl-N-(propan-2-yl)benzamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and potential biological activity. The presence of both the amino and isopropyl groups, along with the methyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-5-methyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-4-8(3)5-10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAWCBGXKWYDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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